3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide
Overview
Description
3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that features a benzamide group substituted with a nitro group and a 1H-1,2,4-triazol-5-yl moiety
Mechanism of Action
Target of Action
It’s known that this compound is a part of the class of energetic materials, which are substances with a high enthalpy of formation, high density, and optimal oxygen balance . These properties suggest that the compound may interact with various targets to release energy.
Mode of Action
The compound contains an azoxy group (–n(o)n–), which improves its oxygen balance and increases the enthalpy of formation . This suggests that the compound may interact with its targets through oxidation reactions, leading to the release of energy.
Pharmacokinetics
The compound’s high density and optimal oxygen balance suggest that it may have good bioavailability and could be distributed efficiently in the system .
Result of Action
As an energetic material, the compound is likely to cause a significant release of energy when it interacts with its targets .
Action Environment
The action of 3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide can be influenced by various environmental factors. For instance, the compound is thermally stable, with decomposition onset temperatures ranging from 147 to 228 °C . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature. Other environmental factors that could potentially influence the compound’s action include pressure and the presence of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the triazole ring. One common method includes:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Formation of Triazole Ring: The nitrated benzamide is then reacted with hydrazine derivatives under acidic or basic conditions to form the 1H-1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 3-amino-N-(1H-1,2,4-triazol-5-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the original compound.
Scientific Research Applications
3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of nitro and triazole groups with biological molecules, potentially leading to the discovery of new biochemical pathways or targets.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one: A similar compound with a nitro group and a triazole ring, used in energetic materials.
3-nitro-1H-1,2,4-triazol-1-yl-NNO-azoxyfurazans: Compounds with similar structural features, used in propellants and explosives.
Uniqueness
3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the presence of both a benzamide and a triazole ring in its structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(12-9-10-5-11-13-9)6-2-1-3-7(4-6)14(16)17/h1-5H,(H2,10,11,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWAORAPEICFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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